2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione
Overview
Description
2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione is a useful research compound. Its molecular formula is C7H5N3O2 and its molecular weight is 163.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis of Functionalized Tetrahydropyridines
A study by Wasilewska et al. (2011) explored the synthesis of 1,2-dihydropyridine derivatives with potential biological activity through Diels-Alder reactions. The structures of the synthesized products were confirmed using various spectroscopic methods (Wasilewska et al., 2011).
2. Antagonist Activity in Neurotransmitter Receptors
Watanabe et al. (1992) investigated derivatives including 1,3,5-triazine-2,4(3H)-dione for their 5-HT2 and alpha 1 receptor antagonist activities. Some compounds showed potent 5-HT2 antagonist activity and moderate alpha 1 receptor antagonism (Watanabe et al., 1992).
Chemical Reactivity and Antifungal Activity
3. Synthesis and Antifungal Properties
A study by Ibrahim et al. (2009) discussed the synthesis of new pyrido[1,2-b][1,2,4]triazines with antifungal properties. The structural elucidation was based on elemental analysis and spectral data (Ibrahim et al., 2009).
Novel Organic Compounds
4. Synthesis of Organic Nitrates
Benedini et al. (1995) reported the synthesis and physico-chemical characterization of various diones, including 2H-pyrido[2,3-e]-1,3-oxazine-2,4(3H)-diones. This research contributes to the development of novel organic compounds (Benedini et al., 1995).
Fluorescent Organic Compounds
5. Red Fluorescent Organic Compounds
Research by Darehkordi et al. (2018) focused on synthesizing pyrido[1,2-b][1,2,4]triazines with considerable red light emission, contributing to the field of fluorescent organic compounds (Darehkordi et al., 2018).
Mechanism of Action
Target of Action
Related compounds such as triazines have been reported to interact with several targets in cancer cells .
Mode of Action
Subsequent cyclization of this intermediate generates 6, which eliminates H2O to afford the product .
Biochemical Pathways
Related compounds such as triazines are known to interfere with important signaling pathways to induce cell cycle arrest and apoptosis .
Result of Action
Related compounds such as triazines have been reported to exhibit potential antitumor effects .
Action Environment
The synthesis of related compounds has been reported to be influenced by various solvents .
Properties
IUPAC Name |
pyrido[1,2-a][1,3,5]triazine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-6-8-5-3-1-2-4-10(5)7(12)9-6/h1-4H,(H,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSJVKWTKZPKEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=O)NC(=O)N2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382833 | |
Record name | 2H-Pyrido[1,2-a]-1,3,5-triazine-2,4(3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26737-41-7 | |
Record name | 2H-Pyrido[1,2-a]-1,3,5-triazine-2,4(3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural features contribute to the 5-HT2 antagonist activity of 2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione derivatives?
A1: Research indicates that incorporating a 4-(4-fluorobenzoyl)piperidine group at the 3-position of the 6,7,8,9-tetrahydro-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione scaffold, particularly with a 2-[2-(piperidin-1-yl)ethyl] linker, results in potent 5-HT2 antagonist activity. This is exemplified by compound 3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydro-2H-pyrido[1,2-a]-1,3,5-triazine-2,4(3H)-dione, which demonstrated potent 5-HT2 antagonist activity in vitro. [] Further research suggests that the 6,7,8,9-tetrahydro-2H-pyrido-[1,2-a]-1,3,5-triazine-2,4(3H)-dione ring system itself is a valuable component for designing 5-HT2 antagonists. []
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